Pregnenolone sulfate

Vue d'ensemble

Description

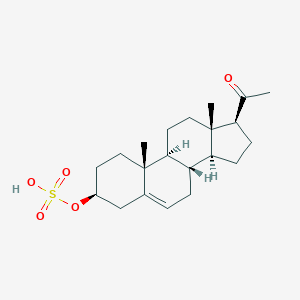

Le monosulfate de prégnénolone, également connu sous le nom de 3β-hydroxy-5-pregnène-20-one monosulfate, est un métabolite stéroïdien naturel dérivé de la prégnénolone. C'est un neurostéroïde qui joue un rôle important dans la modulation de divers canaux ioniques, transporteurs et enzymes. Le monosulfate de prégnénolone est connu pour ses propriétés d'amélioration cognitive et de la mémoire, ainsi que pour ses effets sur l'humeur et l'anxiété .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le monosulfate de prégnénolone est synthétisé à partir de la prégnénolone par un processus de sulfatation. Cela implique l'ajout d'un groupe sulfate à la molécule de prégnénolone. La réaction nécessite généralement un agent sulfatant tel que le complexe anhydride sulfurique-pyridine ou l'acide chlorosulfonique dans des conditions contrôlées .

Méthodes de production industrielle : Dans les environnements industriels, la production de monosulfate de prégnénolone implique des processus de sulfatation à grande échelle. Ces processus sont optimisés pour un rendement et une pureté élevés, utilisant souvent des techniques de pointe telles que les réacteurs à flux continu et les systèmes de contrôle automatisés pour garantir une qualité de produit constante .

Analyse Des Réactions Chimiques

Types de réactions : Le monosulfate de prégnénolone subit diverses réactions chimiques, notamment :

Oxydation : Conversion en formes plus oxydées.

Réduction : Conversion en formes moins oxydées.

Substitution : Remplacement de groupes fonctionnels.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions spécifiques

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés plus saturés .

4. Applications de la recherche scientifique

Le monosulfate de prégnénolone a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse d'autres hormones stéroïdes.

Biologie : Étudié pour son rôle dans la modulation des canaux ioniques et des récepteurs des neurotransmetteurs.

Médecine : Enquête sur ses effets thérapeutiques potentiels sur la fonction cognitive, les troubles de l'humeur et la neuroprotection.

Industrie : Utilisé dans le développement de produits pharmaceutiques et comme outil de recherche biochimique .

5. Mécanisme d'action

Le monosulfate de prégnénolone exerce ses effets par plusieurs mécanismes :

Modulation des canaux ioniques : Agit comme un modulateur de divers canaux ioniques, notamment les récepteurs GABA_A, NMDA et AMPA.

Interaction des récepteurs : Inhibe les récepteurs cannabinoïdes CB1, réduisant les effets du tétrahydrocannabinol (THC).

Voies impliquées : S'engage dans des voies de signalisation qui influencent l'activité neuronale et la plasticité synaptique .

Composés similaires :

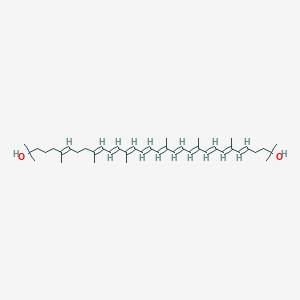

Prégnénolone : Le précurseur du monosulfate de prégnénolone.

Sulfate de déhydroépiandrostérone (DHEA-S) : Un autre stéroïde sulfaté avec des propriétés neuroactives similaires.

Comparaison :

Prégnénolone : Alors que la prégnénolone est le précurseur, le monosulfate de prégnénolone possède une sulfatation supplémentaire, ce qui améliore sa solubilité dans l'eau et modifie son activité biologique.

Sulfate de déhydroépiandrostérone : Les deux composés partagent des propriétés neuroactives, mais le monosulfate de prégnénolone a des effets distincts sur des canaux ioniques et des récepteurs spécifiques

Le monosulfate de prégnénolone se démarque par sa combinaison unique d'activité neurostéroïde, de modulation des canaux ioniques et d'interactions des récepteurs, ce qui en fait un composé précieux dans les contextes de recherche et thérapeutique.

Applications De Recherche Scientifique

Pregnenolone monosulfate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other steroid hormones.

Biology: Studied for its role in modulating ion channels and neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects on cognitive function, mood disorders, and neuroprotection.

Industry: Utilized in the development of pharmaceuticals and as a biochemical research tool .

Mécanisme D'action

Pregnenolone monosulfate exerts its effects through several mechanisms:

Ion Channel Modulation: Acts as a modulator of various ion channels, including GABA_A, NMDA, and AMPA receptors.

Receptor Interaction: Inhibits cannabinoid CB1 receptors, reducing the effects of tetrahydrocannabinol (THC).

Pathways Involved: Engages in signaling pathways that influence neuronal activity and synaptic plasticity .

Comparaison Avec Des Composés Similaires

Pregnenolone: The precursor to pregnenolone monosulfate.

Dehydroepiandrosterone sulfate (DHEA-S): Another sulfated steroid with similar neuroactive properties.

Comparison:

Pregnenolone: While pregnenolone is the precursor, pregnenolone monosulfate has additional sulfation, enhancing its water solubility and altering its biological activity.

Dehydroepiandrosterone sulfate: Both compounds share neuroactive properties, but pregnenolone monosulfate has distinct effects on specific ion channels and receptors

Pregnenolone monosulfate stands out due to its unique combination of neurosteroid activity, ion channel modulation, and receptor interactions, making it a valuable compound in both research and therapeutic contexts.

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19H,5-12H2,1-3H3,(H,23,24,25)/t15-,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJBBUIOWGGQOP-QGVNFLHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924910 | |

| Record name | 20-Oxopregn-5-en-3-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3beta-Hydroxypregn-5-en-20-one sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1247-64-9 | |

| Record name | Pregnenolone sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1247-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnenolone sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Oxopregn-5-en-3-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGNENOLONE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Y4D91RG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.